molecular formula C10H16ClNO B3222968 (2-Isopropoxyphenyl)methanamine hydrochloride CAS No. 1216545-76-4

(2-Isopropoxyphenyl)methanamine hydrochloride

Cat. No.: B3222968
CAS No.: 1216545-76-4
M. Wt: 201.69
InChI Key: VZBADVXRIFIZLK-UHFFFAOYSA-N
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Description

(2-Isopropoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molar mass of 201.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-isopropoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce primary or secondary amines .

Scientific Research Applications

(2-Isopropoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methanamine hydrochloride
  • (2-Ethoxyphenyl)methanamine hydrochloride
  • (2-Propoxyphenyl)methanamine hydrochloride

Uniqueness

(2-Isopropoxyphenyl)methanamine hydrochloride is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

(2-propan-2-yloxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBADVXRIFIZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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